molecular formula C11H10N2O3 B3263205 7-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid CAS No. 36991-43-2

7-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid

Cat. No.: B3263205
CAS No.: 36991-43-2
M. Wt: 218.21 g/mol
InChI Key: FMJDUPRKLVWLOB-UHFFFAOYSA-N
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Description

7-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is a chemical compound belonging to the cinnoline family This compound is characterized by its unique structure, which includes an ethyl group at the 7th position, a keto group at the 4th position, and a carboxylic acid group at the 3rd position

Preparation Methods

The synthesis of 7-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized from 4-hydroxyquinoline-3-carboxylic acid ethyl ester through a series of reactions including esterification, cyclization, and oxidation . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

7-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, leading to the formation of alcohol derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the ethyl group or the carboxylic acid group, to form various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

7-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of protein phosphotyrosine phosphatase 1B, enhancing leptin signal transduction in hypothalamic neurons. This interaction leads to the phosphorylation of proteins like IRS2 and STAT3, which are involved in metabolic regulation .

Comparison with Similar Compounds

7-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

7-ethyl-4-oxo-1H-cinnoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-2-6-3-4-7-8(5-6)12-13-9(10(7)14)11(15)16/h3-5H,2H2,1H3,(H,12,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMJDUPRKLVWLOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)C(=O)C(=NN2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301257855
Record name 7-Ethyl-4-hydroxy-3-cinnolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301257855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36991-43-2
Record name 7-Ethyl-4-hydroxy-3-cinnolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36991-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Ethyl-4-hydroxy-3-cinnolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301257855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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